(S)-pentadec-2-yn-4-ol
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Overview
Description
(S)-pentadec-2-yn-4-ol is an organic compound characterized by a long carbon chain with a triple bond at the second position and a hydroxyl group at the fourth position. This compound is chiral, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The (S) designation indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-pentadec-2-yn-4-ol typically involves the use of alkyne and alcohol functional groups. One common method is the alkylation of a terminal alkyne with an appropriate alkyl halide, followed by the introduction of the hydroxyl group through hydroboration-oxidation reactions. The reaction conditions often require the use of strong bases like sodium amide (NaNH2) and solvents such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation of alkynes or the use of biocatalysts to achieve the desired stereochemistry. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-pentadec-2-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces alkyl halides.
Scientific Research Applications
(S)-pentadec-2-yn-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-pentadec-2-yn-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the alkyne moiety can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-pentadec-2-yn-4-ol: The enantiomer of (S)-pentadec-2-yn-4-ol with different stereochemistry.
Pentadec-2-yn-4-one: A similar compound with a ketone group instead of a hydroxyl group.
Pentadec-2-yn-4-amine: A similar compound with an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its enantiomer or other similar compounds. The presence of both an alkyne and a hydroxyl group also provides versatility in chemical transformations and applications.
Properties
Molecular Formula |
C15H28O |
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Molecular Weight |
224.38 g/mol |
IUPAC Name |
(4S)-pentadec-2-yn-4-ol |
InChI |
InChI=1S/C15H28O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h15-16H,3,5-12,14H2,1-2H3/t15-/m1/s1 |
InChI Key |
ZWCKQRPRESZLKC-OAHLLOKOSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C#CC)O |
Canonical SMILES |
CCCCCCCCCCCC(C#CC)O |
Origin of Product |
United States |
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